3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
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Overview
Description
3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.44 g/mol.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of fluoren-9-ylmethoxy)carbonyl (fmoc) amino acid azides, which are used as coupling agents in peptide synthesis .
Mode of Action
As a derivative of Fmoc amino acid azides, it may interact with its targets through peptide coupling .
Biochemical Pathways
Given its relation to Fmoc amino acid azides, it may be involved in the synthesis of peptides .
Result of Action
As a derivative of Fmoc amino acid azides, it may contribute to the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
- 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-4-carboxylic acid
Uniqueness
3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is unique due to its specific structure, which includes the azetidine ring and the fluorenylmethoxycarbonyl protecting group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-3-12-23(21(25)26)14-24(15-23)22(27)28-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h2,4-11,20H,1,3,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDSRKDEKMXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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